![molecular formula C20H15ClN4O2S3 B2679952 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide CAS No. 1021215-47-3](/img/no-structure.png)
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O2S3 and its molecular weight is 475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Anti-inflammatory Applications
Compounds incorporating elements like 2-thioxopyrimidinyl and related heterocycles have been investigated for their analgesic, anti-inflammatory, anti-oxidant, and anti-microbial activities. For instance, derivatives of pyrimido[4,5-b]quinolines have exhibited significant activity against both gram-negative and gram-positive bacteria, showing potent anti-inflammatory and analgesic activities (El-Gazzar, Hafez, & Nawwar, 2009). These findings indicate a potential for the development of new pharmaceuticals targeting various inflammatory and microbial infections.
Antitumor and Anticancer Activity
Research into thienopyrimidine and related derivatives has uncovered promising antitumor and anticancer properties. For example, studies on new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer activity against several human cancer cell lines, comparable to that of known chemotherapy agents (Hafez & El-Gazzar, 2017). These findings highlight the potential of such compounds in developing novel anticancer therapies.
Antimalarial Effects
The synthesis and evaluation of 2-(3,4-dichloroanilino)-7-[(dialkylamino)alkyl]amino-5-methyl-s-triazolo[1,5-α]pyrimidines have shown antimalarial activity against P. berghei in mice, showcasing the potential of pyrimidine derivatives in malaria treatment (Werbel, Elslager, & Chu, 1973). This opens up new avenues for research into malaria therapy, focusing on the development of novel antimalarial compounds.
Synthesis and Characterization for Various Biological Activities
The broad synthesis and characterization of pyrimidinones, oxazinones, and their derivatives from starting materials like citrazinic acid have led to the discovery of compounds with significant antibacterial and antifungal activities (Hossan et al., 2012). This research underscores the versatility of these compounds in addressing a range of microbial threats.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with thiourea to form 4-chloro-2-mercaptobenzimidazole. This intermediate is then reacted with ethyl acetoacetate to form 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid ethyl ester. The ester is then hydrolyzed to form the corresponding carboxylic acid, which is then coupled with p-toluidine to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "thiourea", "ethyl acetoacetate", "p-toluidine" ], "Reaction": [ "4-chlorobenzaldehyde is condensed with thiourea in the presence of a catalyst to form 4-chloro-2-mercaptobenzimidazole.", "4-chloro-2-mercaptobenzimidazole is reacted with ethyl acetoacetate in the presence of a base to form 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid ethyl ester.", "The ester is hydrolyzed using a strong acid to form the corresponding carboxylic acid.", "The carboxylic acid is coupled with p-toluidine in the presence of a coupling agent to form the final product, 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide." ] } | |
| 1021215-47-3 | |
分子式 |
C20H15ClN4O2S3 |
分子量 |
475 |
IUPAC名 |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H15ClN4O2S3/c1-11-2-6-13(7-3-11)22-15(26)10-29-19-23-17-16(18(27)24-19)30-20(28)25(17)14-8-4-12(21)5-9-14/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
InChIキー |
UGSNLHIESBQDIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2679871.png)
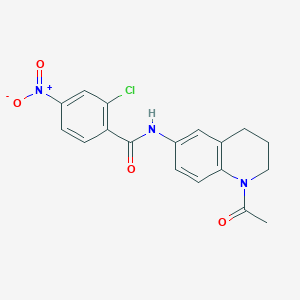
![2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2679875.png)
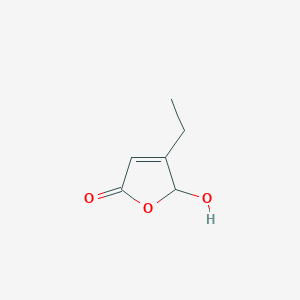
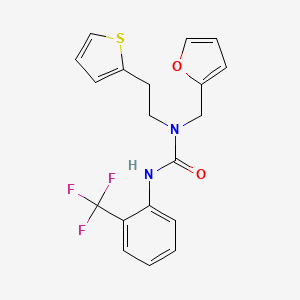
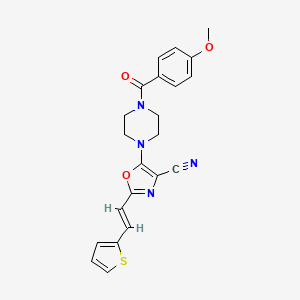

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-benzyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2679885.png)

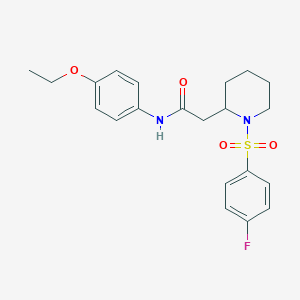
![5-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2679890.png)
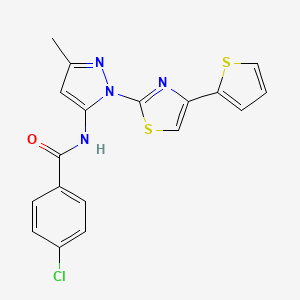
![1-{[1-(2-chlorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B2679892.png)
